(2s)-2-Methoxy-2-methylpentanoic acid

Catalog No.
S14820980
CAS No.
471257-46-2
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-2-Methoxy-2-methylpentanoic acid

CAS Number

471257-46-2

Product Name

(2s)-2-Methoxy-2-methylpentanoic acid

IUPAC Name

(2S)-2-methoxy-2-methylpentanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-4-5-7(2,10-3)6(8)9/h4-5H2,1-3H3,(H,8,9)/t7-/m0/s1

InChI Key

YVEADDJDZRMQMR-ZETCQYMHSA-N

Canonical SMILES

CCCC(C)(C(=O)O)OC

Isomeric SMILES

CCC[C@@](C)(C(=O)O)OC

(2S)-2-Methoxy-2-methylpentanoic acid is a chiral compound characterized by the presence of a methoxy group and a branched alkyl chain. Its molecular formula is C7H14O3C_7H_{14}O_3 and it has a molecular weight of approximately 146.184 g/mol. The compound is notable for its unique structure, which includes a methoxy group attached to the second carbon of a methylpentanoic acid backbone, contributing to its distinct chemical properties and potential biological activities .

The chemical behavior of (2S)-2-methoxy-2-methylpentanoic acid can be examined through various types of reactions:

  • Esterification: It can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of smaller carboxylic acids.
  • Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic applications and its potential utility in the development of pharmaceuticals and agrochemicals.

Several methods exist for synthesizing (2S)-2-methoxy-2-methylpentanoic acid:

  • Starting from 2-Methylpentanoic Acid: The synthesis can begin with 2-methylpentanoic acid, which can be methylated using methanol in the presence of an acid catalyst.
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized through asymmetric synthesis techniques, utilizing chiral catalysts or reagents to ensure the formation of the desired stereoisomer.
  • Biocatalysis: Enzymatic methods may also be employed, where specific enzymes catalyze the reaction under mild conditions, promoting selectivity for the desired enantiomer.

These methods provide flexibility in producing (2S)-2-methoxy-2-methylpentanoic acid for various applications.

(2S)-2-Methoxy-2-methylpentanoic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or pain relief.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Agricultural Chemicals: Its properties may lend themselves to use in developing agrochemicals aimed at enhancing crop resilience or pest resistance.

Interaction studies involving (2S)-2-methoxy-2-methylpentanoic acid have indicated that it may interact with various biological targets. These interactions could potentially influence metabolic pathways or receptor activities. Further research is needed to clarify these interactions and their implications for human health and environmental safety .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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